molecular formula C13H11NO4 B8074453 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

Cat. No. B8074453
M. Wt: 245.23 g/mol
InChI Key: LHNCFRQUPDDSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure Analysis : Studies have analyzed the molecular structure of derivatives of this compound. For instance, the study titled "(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid" by Abdul Rauf Raza et al. (2009) discusses the planar structure of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to other groups in the molecule, highlighting the compound's potential in structural chemistry applications (Raza et al., 2009).

  • Synthesis of Heterocyclic Compounds : The compound is used in synthesizing novel heterocyclic compounds with potential anti-proliferative properties. A study titled "Utilization of cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride in the synthesis of some novel anti-proliferative heterocyclic compounds" by Mohamed H. Hekal et al. (2020) explores this aspect, particularly in relation to human epithelial cell lines (Hekal et al., 2020).

  • Antimicrobial Activity : Research has been conducted on derivatives of this compound for their potential antimicrobial properties. For example, "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity" by A. Bedair et al. (2006) discusses how derivatives of 1,3-dioxoisoindolin-2-yl can be used to synthesize compounds with significant antimicrobial activities (Bedair et al., 2006).

  • Chemosensor Development : It has been used in developing chemosensors for detecting metal ions. The study "Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study" by P. Madhu and P. Sivakumar (2019) showcases how derivatives of 1,3-dioxoisoindolin-2-yl can be used for the selective and sensitive detection of iron ions (Madhu & Sivakumar, 2019).

  • Anti-Inflammatory Agents : The compound is also used in synthesizing anti-inflammatory agents. A study titled "Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents" by A. P. Nikalje et al. (2015) discusses this application, highlighting the compound's potential in pharmaceutical research (Nikalje et al., 2015).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-9-6-1-2-7-10(9)12(16)14(11)18-13(17)8-4-3-5-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNCFRQUPDDSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.